Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
Description
Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative characterized by:
- Methyl ester group: Enhances lipophilicity and stability compared to free carboxylic acids.
- (2R)-configuration: Stereochemistry critical for biological activity in receptor-binding applications.
- 2,4-Difluorophenyl substituent: Electron-withdrawing fluorine atoms influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;/h2-3,5,9H,4,13H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQUBOSEDWRCLP-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=C(C=C(C=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352574-94-7 | |
| Record name | methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride typically involves the reaction of 2,4-difluorophenylacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Biochemical Properties
Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride exhibits several important biochemical properties:
- Enzyme Interactions : This compound has been shown to interact with enzymes involved in amino acid metabolism, potentially acting as both a substrate and an inhibitor.
- Cellular Effects : It influences cell signaling pathways and gene expression related to growth and differentiation. This modulation can lead to significant changes in cellular metabolism and function.
- Molecular Mechanism : The compound binds to specific sites on enzymes, affecting their activity. For instance, it can inhibit enzyme activity by blocking substrate access at the active site.
Biochemical Research
This compound is used extensively in biochemical studies to understand enzyme kinetics and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for probing the mechanisms of action of various metabolic enzymes.
Pharmacological Studies
The compound's interaction with carbonic anhydrase II suggests potential applications in drug development for conditions related to acid-base balance and respiratory function. Researchers are investigating its potential as a therapeutic agent for metabolic disorders.
Cell Biology
In cell biology, this compound is utilized to study its effects on cellular signaling pathways. It serves as a biochemical probe to investigate how modifications in enzyme activity can influence cell proliferation and survival.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound inhibited specific enzymes involved in amino acid metabolism in vitro. The results indicated that at varying concentrations, the compound could effectively modulate enzyme activity, providing insights into its potential therapeutic applications.
Case Study 2: Cellular Signaling Modulation
Another investigation focused on the compound's role in altering signaling pathways associated with cell growth. The findings revealed that treatment with this compound led to significant changes in gene expression profiles related to apoptosis and differentiation.
Summary of Findings
The applications of this compound span various fields within scientific research:
| Application Area | Description |
|---|---|
| Biochemical Research | Used for studying enzyme kinetics and metabolic pathways |
| Pharmacological Studies | Potential therapeutic agent for metabolic disorders |
| Cell Biology | Investigates effects on cellular signaling and gene expression |
Mechanism of Action
The mechanism of action of Methyl (2r)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
Similar compounds differ in:
- Phenyl ring substituents (position, number, and type of halogens/alkyl groups).
- Ester group (methyl vs. ethyl).
- Amino group position (C2 vs. C3).
- Stereochemistry (R vs. S configuration).
Detailed Analysis
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Structural difference : Single fluorine at the para position (vs. 2,4-difluoro).
- Molecular formula: C₁₀H₁₃ClFNO₂.
- Molecular weight : 233.67 g/mol .
- Implications: Reduced lipophilicity and altered binding affinity compared to the difluoro analog. Mono-fluoro derivatives are often less potent in enzyme inhibition due to weaker electronic effects .
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride
- Structural difference : Single fluorine at the ortho position.
- Molecular formula: C₁₀H₁₂ClFNO₂ (estimated).
- Implications : Steric hindrance from ortho-fluorine may reduce conformational flexibility, affecting target engagement .
Methyl (2R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride
- Structural difference : 4-Fluoro and 3-methyl groups on the phenyl ring.
- Molecular formula: C₁₁H₁₅ClFNO₂.
- Molecular weight : 247.69 g/mol .
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
- Structural differences: Ethyl ester (vs. methyl) and amino group at C3 (vs. C2).
- Molecular formula: C₁₁H₁₄ClF₂NO₂ (estimated).
- Implications: Ethyl ester enhances solubility but may reduce cell permeability. The C3-amino configuration disrupts the canonical amino acid structure, limiting biological utility .
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride
- Structural difference: Acetate backbone (shorter chain) vs. propanoate.
- Molecular formula: C₉H₁₀ClF₂NO₂ (estimated).
Data Table: Structural and Physicochemical Properties
Research Findings and Implications
- Fluorine Substitution: The 2,4-difluoro configuration enhances electronegativity and lipophilicity, improving blood-brain barrier penetration compared to mono-fluoro analogs .
- Stereochemistry : The (2R)-configuration is critical for chiral recognition in enzyme-active sites, as seen in related tryptophan derivatives .
- Ester Group : Methyl esters are more metabolically labile than ethyl esters, favoring prodrug strategies for controlled release .
Biological Activity
Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, also known as a derivative of amino acids, has garnered significant interest in scientific research due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12ClF2N O2
- Molecular Weight : 251.66 g/mol
- CAS Number : 1352574-94-7
This compound is thought to interact with various biological targets, particularly enzymes involved in metabolic pathways. The compound has been shown to inhibit carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance in biological systems.
Target Enzymes
- Carbonic Anhydrase II : Involved in the regulation of pH and fluid balance.
- Amino Acid Metabolism Enzymes : The compound may act as a substrate or inhibitor for enzymes that metabolize amino acids.
In Vitro Studies
Research indicates that this compound exhibits significant effects on cellular processes:
- Cell Signaling Modulation : The compound influences signaling pathways related to cell growth and differentiation.
- Gene Expression Changes : It has been reported to alter gene expression patterns associated with various cellular functions.
In Vivo Studies
Case studies reveal the compound's potential therapeutic roles:
- Antitumor Activity : Preliminary studies suggest that it may have antitumor effects by inhibiting tumor cell proliferation.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate potential applications in neurodegenerative diseases .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated inhibition of carbonic anhydrase II activity by the compound, leading to altered pH regulation in cancer cells. |
| Study 2 | Showed that treatment with this compound resulted in reduced tumor growth in animal models. |
| Study 3 | Reported neuroprotective effects in models of neurodegeneration, suggesting potential for treating conditions like Alzheimer's disease. |
Applications in Medicine and Industry
The compound is being explored for various applications:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl (2R)-2-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via chiral resolution or asymmetric catalysis. Key steps include:
- Deprotection of Z-groups : Use hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) to remove protecting groups, ensuring retention of stereochemistry .
- Recrystallization : Purify intermediates using methanol/diethyl ether mixtures to achieve ≥95% purity .
- Optimization Parameters : Adjust temperature (0–25°C), solvent polarity, and catalyst loading to improve yield and enantiomeric excess (ee). Evidence from similar fluorophenyl derivatives suggests that low temperatures reduce racemization .
Q. How is the compound characterized to confirm structural integrity and stereochemical purity?
- Analytical Techniques :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers (ee >98%) .
- Spectroscopy : IR (amide I/II bands at ~1600–1700 cm⁻¹) and ¹⁹F NMR (δ -110 to -120 ppm for difluorophenyl groups) confirm functional groups .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ +30.8 for related compounds) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data :
| Condition | Degradation Rate | Key Observations |
|---|---|---|
| 25°C, dry | <2% over 6 months | No racemization detected via HPLC |
| 4°C, humid | 5% over 3 months | Hydrolysis of ester group observed |
Advanced Research Questions
Q. How can enantiomeric purity be maintained during large-scale synthesis, and what analytical methods resolve batch inconsistencies?
- Strategies :
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to enhance ee .
- Advanced Chromatography : Use supercritical fluid chromatography (SFC) with CO₂/co-solvent systems for high-resolution separation .
Q. What mechanistic insights explain its interactions with biological targets (e.g., enzymes or receptors)?
- Hypothesis Testing :
- Docking Studies : Model the difluorophenyl moiety’s role in hydrophobic binding pockets using software like AutoDock Vina .
- Fluorescence Quenching Assays : Monitor binding to serum albumin to assess pharmacokinetic properties .
Q. How do solvent and pH affect its reactivity in downstream derivatization (e.g., peptide coupling)?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for optimal coupling efficiency with carbodiimide reagents .
- pH Dependence : Conduct reactions at pH 4–6 (HCl buffer) to protonate the amino group, minimizing side reactions .
Q. What green chemistry approaches can reduce waste in its synthesis?
- Innovative Methods :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 48 h → 6 h) and solvent volume .
- Biocatalysis : Replace metal catalysts with immobilized lipases for esterification steps .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
